molecular formula C10H12BrN B1603567 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 130109-95-4

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1603567
CAS-Nummer: 130109-95-4
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: IUHXMWQLNAFUOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound features a bromomethyl group attached to the nitrogen-containing heterocyclic structure of tetrahydroisoquinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromomethylation of 1,2,3,4-tetrahydroisoquinoline using paraformaldehyde and hydrobromic acid in acetic acid. This reaction typically proceeds under mild conditions, yielding the desired bromomethylated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit promising potential as pharmaceuticals due to their ability to act as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds targeting orexin receptors are being investigated for their therapeutic potential in treating conditions such as:

  • Eating Disorders : These include metabolic dysfunctions and dysregulated appetite control. Compounds derived from this compound may help in managing conditions like anorexia nervosa and compulsive eating disorders .
  • Sleep Disorders : The modulation of orexin receptors can lead to novel treatments for insomnia, narcolepsy, and other sleep-related issues. Research indicates that these compounds can influence sleep patterns and appetite regulation .

Neuroprotective Properties

Research has highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to possess several beneficial properties:

  • Antioxidant Activity : It mitigates oxidative stress associated with neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain .
  • Behavioral Effects : Studies indicate that 1MeTIQ exhibits antidepressant-like effects in animal models by enhancing noradrenergic system activity and reducing depressive behaviors .

Synthetic Applications

The synthesis of this compound serves as a versatile scaffold for developing various biologically active compounds. The bromomethyl group allows for further functionalization through nucleophilic substitution reactions:

  • Synthesis of Peptidomimetics : The compound can be used as a building block in the synthesis of peptidomimetics that mimic natural peptides' structure and function. This application is crucial in drug design where peptide-based drugs face challenges like stability and bioavailability .
  • Antibacterial Applications : Some derivatives have shown potential as pilicides—compounds that inhibit virulence factors in Gram-negative bacteria by blocking specific pathways .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and synthetic utility of this compound:

StudyFocusFindings
Orexin Receptor AntagonismDemonstrated effectiveness in treating sleep and eating disorders through orexin receptor modulation.
Neuroprotective EffectsShowed that 1MeTIQ protects against neurotoxins and enhances dopamine metabolism.
Antidepressant ActivityIndicated significant antidepressant-like effects compared to traditional antidepressants through MAO inhibition.
Synthetic UtilityExplored the use of bromomethyl derivatives in synthesizing compounds with antibacterial properties.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various bioactive compounds. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Recent studies have explored its therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Biological Activities

The biological activities of this compound are diverse and include:

  • Antitumor Activity : THIQ derivatives have been reported to exhibit significant antitumor properties. Research indicates that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some derivatives demonstrate antibacterial and antifungal activities. The presence of specific functional groups in the THIQ structure enhances its interaction with microbial targets .
  • Neuroprotective Properties : THIQ compounds have shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's. They may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. Key findings from SAR studies include:

  • Functional Group Influence : The introduction of various substituents on the THIQ scaffold can modulate its activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .
  • Binding Affinity : Molecular docking studies suggest that the compound interacts with specific enzymes and receptors, influencing its pharmacological profile. For instance, THIQ derivatives have been shown to selectively inhibit butyrylcholinesterase (BChE), a target for Alzheimer's treatment .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various THIQ derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism involved apoptosis through caspase activation and inhibition of cell cycle progression.

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound could significantly reduce amyloid-beta-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The compound improved cell viability and reduced oxidative stress markers.

Research Findings Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis and inhibits cell cycle
AntimicrobialDisrupts microbial cell wall synthesis
NeuroprotectiveInhibits amyloid-beta aggregation

Eigenschaften

IUPAC Name

1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXMWQLNAFUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616616
Record name 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130109-95-4
Record name 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.